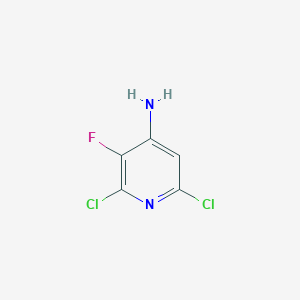

2,6-Dichloro-3-fluoropyridin-4-amine

Description

Properties

IUPAC Name |

2,6-dichloro-3-fluoropyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2FN2/c6-3-1-2(9)4(8)5(7)10-3/h1H,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGAZUZOZKUCKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of Pyridine Precursors

The foundational approach involves introducing chlorine and fluorine substituents onto a pyridine backbone prior to amination. A notable method derives from the chlorination of 2,6-dihydroxy-3-cyano-5-fluoropyridine using phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) under reflux conditions. This step replaces hydroxyl groups with chlorine atoms, yielding 2,6-dichloro-3-cyano-5-fluoropyridine.

Reaction Conditions :

Cyano-to-Amine Conversion

The nitrile group at position 3 is reduced to an amine via catalytic hydrogenation or lithium aluminum hydride (LiAlH₄). This step is critical for achieving the target structure:

Optimization Challenges :

-

Over-reduction risks: Partial reduction to primary amines requires careful monitoring of hydrogen pressure and catalyst loading.

-

Positional selectivity: Fluorine at position 5 (from the initial synthesis) necessitates positional isomer adjustment, achieved via reflux in acidic media.

Directed Fluorination of 2,6-Dichloropyridin-4-amine

Substrate Preparation

Starting with 2,6-dichloropyridin-4-amine, fluorination at position 3 is achieved through Balz-Schiemann reaction or halogen exchange. A patent describes the use of diazonium tetrafluoroborate intermediates:

-

Nitrosation : Treat the substrate with NaNO₂ and HCl at 0–5°C to form a diazonium salt.

-

Fluoride Displacement : Decompose the diazonium salt with heat or UV light in the presence of fluoroboric acid (HBF₄):

Key Parameters :

Alternative Fluorination Agents

Modern protocols employ Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) for electrophilic fluorination. This method bypasses diazonium intermediates, enhancing safety and scalability:

Advantages :

Cyclocondensation Approaches

Hantzsch Dihydropyridine Synthesis

Building the pyridine ring from diketone and enamine precursors allows pre-placement of substituents. For example, reacting ethyl 3-fluoroacetoacetate with ammonium acetate and dichloroacetaldehyde yields a dihydropyridine intermediate, which is oxidized to the aromatic system:

Limitations :

Kröhnke Pyridine Synthesis

This method utilizes α,β-unsaturated ketones and malononitrile derivatives. For instance, 3-fluoromalononitrile reacts with dichlorovinyl ketone in ammonium acetate to form the target compound:

Conditions :

Comparative Analysis of Methods

Trade-offs :

-

Chlorination-Amination : High yield but requires hazardous POCl₃.

-

Directed Fluorination : Superior purity but involves toxic diazonium intermediates.

-

Cyclocondensation : Atom-efficient but limited by multistep purification.

Industrial-Scale Optimization

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-fluoropyridin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Medicinal Chemistry

2,6-Dichloro-3-fluoropyridin-4-amine is investigated for its potential as a drug candidate due to its unique chemical structure. Its applications include:

- Anticancer Agents : The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies indicate that it may target specific signaling pathways involved in tumor growth. Case Study : A study involving human cancer cell lines demonstrated a significant reduction in cell viability when treated with this compound, suggesting its potential as an anticancer therapeutic.

- Anti-inflammatory Properties : Research indicates that this compound can reduce inflammation markers in preclinical models, indicating its utility in treating inflammatory diseases.

Agrochemicals

The compound is utilized in the synthesis of agrochemicals, including herbicides and insecticides. Its chlorinated and fluorinated structure enhances its bioactivity against pests.

- Mechanism of Action : The presence of halogen substituents allows the compound to disrupt biological pathways in pests, leading to effective pest control.

Material Science

In material science, this compound is used as a building block for advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-fluoropyridin-4-amine involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Electronic and Reactivity Differences

- Chlorine vs. Fluorine Substitution: The target compound’s chlorine atoms increase lipophilicity and steric bulk compared to 2,6-difluoropyridin-4-amine ().

- Positional Isomerism : The structural isomer 2,6-dichloro-5-fluoropyridin-3-amine (CAS: 152840-65-8) demonstrates how fluorine placement (3 vs. 5) and amine position (4 vs. 3) alter electronic distribution. This affects hydrogen-bonding capacity and reactivity in cross-coupling reactions .

- Trifluoromethyl Group Impact : The 2,6-dichloro-4-(trifluoromethyl)pyridin-3-amine () features a CF₃ group, which introduces significant steric hindrance and electron-withdrawing effects. This may reduce solubility in polar solvents but enhance stability in hydrophobic environments .

Research Findings and Trends

- Solubility : Chlorinated analogs generally exhibit lower aqueous solubility than fluorinated counterparts. For example, the 2,6-difluoropyridin-4-amine () shows improved solubility in polar solvents compared to the target compound .

Biological Activity

2,6-Dichloro-3-fluoropyridin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, case studies, and relevant research findings.

This compound is characterized by the presence of chlorine and fluorine substituents on the pyridine ring. These halogen atoms influence its chemical reactivity and biological interactions. The compound can undergo various chemical reactions, including:

- Substitution Reactions : Chlorine and fluorine can be replaced with other functional groups.

- Oxidation and Reduction : The compound can be oxidized or reduced to form different derivatives.

- Coupling Reactions : It can participate in coupling reactions to synthesize more complex organic molecules.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The presence of electron-withdrawing groups enhances its binding affinity to enzymes or receptors, leading to various biological effects. Notably, it has been investigated for:

- Antimicrobial Activity : The compound exhibits antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism involves inhibiting bacterial enzymes crucial for cell wall synthesis.

- Anticancer Activity : Studies have shown that this compound demonstrates selective toxicity towards cancer cell lines compared to non-cancerous cells. This selectivity is believed to arise from its ability to interfere with signaling pathways involved in cell proliferation.

Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against MRSA strains. The compound exhibited submicromolar activity, effectively inhibiting bacterial growth through the disruption of essential enzymatic functions.

Cancer Cell Line Studies

In comparative analyses involving various pyridine derivatives, this compound was found to selectively target cancer cell lines. The compound interfered with specific signaling pathways that regulate cell growth and survival, highlighting its potential as an anticancer agent.

In Vitro and In Vivo Studies

Recent studies have focused on the pharmacokinetics and bioavailability of this compound. For instance:

| Compound | HLM (% rem) | MLM (% rem) | m log D | PAMPA P app/nms –1 |

|---|---|---|---|---|

| 2 | 99 | 93 | 1.1 | 0 |

| 6 | 89 | 92 | 1.6 | 2 |

| 10 | 93 | 85 | 0.2 | 4 |

This table summarizes the in vitro absorption, distribution, metabolism, and excretion (ADME) data for selected compounds related to the study of this pyridine derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.